![molecular formula C8H11N3O B12601212 N-Hydroxy-N''-(2-methylphenyl)guanidine CAS No. 910557-63-0](/img/structure/B12601212.png)
N-Hydroxy-N''-(2-methylphenyl)guanidine
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Overview
Description
N-Hydroxy-N’'-(2-methylphenyl)guanidine is a compound that belongs to the class of guanidines. Guanidines are known for their strong basic properties and are often used in various chemical reactions and industrial applications. This compound, in particular, has a unique structure that includes a hydroxy group and a 2-methylphenyl group, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-N’'-(2-methylphenyl)guanidine can be achieved through several methods. One common method involves the guanylation of amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another method includes the use of lanthanide amides as catalysts for the guanylation of aromatic and secondary amines . Additionally, the use of ytterbium triflate as a catalyst for the addition of amines to carbodiimides under solvent-free conditions has been reported .
Industrial Production Methods: Industrial production of N-Hydroxy-N’'-(2-methylphenyl)guanidine typically involves the use of scalable and efficient catalytic processes. These processes often utilize transition metal catalysts and are designed to be compatible with a wide range of solvents and substrates . The use of copper-catalyzed three-component synthesis involving cyanamides, arylboronic acids, and amines is also a notable method for industrial production .
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-N’'-(2-methylphenyl)guanidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include cyanamides, arylboronic acids, and amines. The reactions are often carried out in the presence of catalysts such as scandium (III) triflate, lanthanide amides, and ytterbium triflate .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the guanylation of amines with cyanamide typically results in the formation of trisubstituted guanidines .
Scientific Research Applications
N-Hydroxy-N’'-(2-methylphenyl)guanidine has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst in various organic synthesis reactions . In biology, it has been studied for its potential use in enzyme inhibition and as a building block for the synthesis of biologically active compounds . In industry, it is used in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of N-Hydroxy-N’'-(2-methylphenyl)guanidine involves its interaction with specific molecular targets and pathways. It acts by enhancing the release of acetylcholine following a nerve impulse and appears to slow the rates of depolarization and repolarization of muscle cell membranes . This compound also interacts with various enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
N-Hydroxy-N’‘-(2-methylphenyl)guanidine can be compared with other similar compounds such as N,N’-bis(2-methylphenyl)guanidine and 1,2-bis(2-methylphenyl)guanidine . These compounds share similar structural features but differ in their specific functional groups and chemical properties. The presence of the hydroxy group in N-Hydroxy-N’'-(2-methylphenyl)guanidine makes it unique and influences its reactivity and applications .
List of Similar Compounds:- N,N’-bis(2-methylphenyl)guanidine
- 1,2-bis(2-methylphenyl)guanidine
- N,N’-Di-o-tolylguanidine
Biological Activity
N-Hydroxy-N''-(2-methylphenyl)guanidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will delve into the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds known as N-hydroxyguanidines. The presence of the hydroxyl group on the nitrogen atom significantly influences its biological properties. The structural formula can be represented as follows:
Mechanisms of Biological Activity
Research has shown that N-hydroxy derivatives exhibit various biological activities, including:
- Inhibition of Enzymes : N-hydroxyguanidines have been reported to inhibit several enzymes such as matrix metalloproteinases (MMPs) and lysine-specific demethylase 1 (LSD1), which are crucial in cancer progression and other diseases .
- Antimicrobial Properties : These compounds have demonstrated activity against various pathogens, including bacteria and protozoa, suggesting their potential use in treating infectious diseases .
- Anti-inflammatory Effects : Some studies indicate that N-hydroxy derivatives may modulate inflammatory pathways, providing a basis for their use in conditions like rheumatoid arthritis .
Biological Activity Data
The following table summarizes key findings related to the biological activity of N-hydroxy derivatives, including this compound:
Activity Type | Target | IC50 (μM) | Reference |
---|---|---|---|
Enzyme Inhibition | MMPs | 10-50 | |
Antimicrobial | Bacterial strains | 5-20 | |
Anti-inflammatory | TNF-α | 15-30 | |
Cytotoxicity | Cancer cell lines | 20-100 |
Case Studies
Several studies have explored the biological activity of this compound and related compounds:
- Antitumor Activity : A study demonstrated that N-hydroxyguanidines could inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways involved in cell proliferation. The compound showed significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 20 to 100 μM depending on the cell type .
- Antimicrobial Efficacy : Research highlighted the effectiveness of N-hydroxy derivatives against resistant strains of bacteria. For instance, this compound exhibited promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a dual role as both an enzyme inhibitor and an apoptosis inducer, making it a candidate for further therapeutic development .
Properties
CAS No. |
910557-63-0 |
---|---|
Molecular Formula |
C8H11N3O |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-hydroxy-2-(2-methylphenyl)guanidine |
InChI |
InChI=1S/C8H11N3O/c1-6-4-2-3-5-7(6)10-8(9)11-12/h2-5,12H,1H3,(H3,9,10,11) |
InChI Key |
XBXHMZHEYCCHLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=C(N)NO |
Origin of Product |
United States |
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